molecular formula C11H22N2O B13196983 N-[(Azepan-3-yl)methyl]-2-methylpropanamide

N-[(Azepan-3-yl)methyl]-2-methylpropanamide

Katalognummer: B13196983
Molekulargewicht: 198.31 g/mol
InChI-Schlüssel: LHTFBPGPNMUXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Azepan-3-yl)methyl]-2-methylpropanamide is a chemical compound with a molecular formula of C11H22N2O It features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a methylpropanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane derivatives with appropriate acylating agents. One common method includes the reaction of azepan-3-yl-methylamine with 2-methylpropanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Azepan-3-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst or under basic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(Azepan-3-yl)methyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(Azepan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring may play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methylazepan-3-yl)-3-(1-naphthoyl)indole: A compound with a similar azepane ring structure but different functional groups.

    Azepan-3-yl-methyl-amine: A simpler derivative with an amine group instead of the amide.

Uniqueness

N-[(Azepan-3-yl)methyl]-2-methylpropanamide is unique due to its specific combination of the azepane ring and the methylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C11H22N2O

Molekulargewicht

198.31 g/mol

IUPAC-Name

N-(azepan-3-ylmethyl)-2-methylpropanamide

InChI

InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-5-3-4-6-12-7-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

LHTFBPGPNMUXBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NCC1CCCCNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.